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Compound Name:
Methyl (S)-4-N-Cbz-piperazine-2-

carboxylate

Cat. No.: B1353388 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as

a privileged scaffold in medicinal chemistry. Its unique physicochemical and structural

properties have made it a ubiquitous feature in a vast array of bioactive molecules, contributing

to their efficacy in treating a wide spectrum of diseases. This technical guide delves into the

multifaceted role of the piperazine moiety in bioactive molecules, offering a comprehensive

overview of its impact on pharmacological activity, supported by quantitative data, detailed

experimental protocols, and visualizations of key biological pathways.

Physicochemical Properties and Pharmacokinetic
Impact
The piperazine nucleus imparts a set of desirable physicochemical properties to drug

candidates, significantly influencing their pharmacokinetic profile. Its basic nature, with two pKa

values (typically around 5.5 and 9.8), allows for the formation of salts, which can enhance

solubility and stability.[1][2] The presence of the two nitrogen atoms provides hydrogen bond

donor and acceptor capabilities, facilitating interactions with biological targets and improving

aqueous solubility.[3] These characteristics often lead to enhanced oral bioavailability and

favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Table 1: Physicochemical Properties of Piperazine and its Salts
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Compound
Melting Point
(°C)

pKa1 pKa2
Water
Solubility

Piperazine

(anhydrous)
106 - 108 5.35 9.73 Freely soluble

Piperazine

Hexahydrate
44 - - Freely soluble

Piperazine

Dihydrochloride
318 - 320 - - Soluble

Source:[1][2][4][5]

Diverse Pharmacological Activities
The structural versatility of the piperazine ring allows for its incorporation into molecules

targeting a wide range of biological systems. Substitutions at the N1 and N4 positions can be

readily modified to fine-tune the pharmacological activity, selectivity, and potency of the

resulting compounds.

Central Nervous System (CNS) Activity
Piperazine derivatives are particularly prominent in the development of drugs targeting the

central nervous system. Many antipsychotics, antidepressants, and anxiolytics feature this

moiety, which often plays a crucial role in their interaction with neurotransmitter receptors.[6][7]

Atypical antipsychotics frequently contain an arylpiperazine fragment that targets dopamine

(D2) and serotonin (5-HT2A) receptors.[8][9]

Table 2: Binding Affinities (Ki, nM) of select Piperazine-containing CNS Drugs
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Compound D2 Receptor 5-HT1A Receptor 5-HT2A Receptor

Aripiprazole 0.34 1.7 3.4

Olanzapine 1.1 - 4

Risperidone 3.13 - 0.16

Ziprasidone 4.8 0.5 0.4

Lurasidone 1.0 6.8 0.5

Note: Data compiled from multiple sources. Ki values can vary depending on the specific assay

conditions.

Many atypical antipsychotics containing a piperazine moiety function by antagonizing

dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism is believed to

contribute to their efficacy in treating the positive and negative symptoms of schizophrenia

while potentially reducing the risk of extrapyramidal side effects associated with older

antipsychotics.
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Dopamine and Serotonin Receptor Antagonism by Atypical Antipsychotics.

Anticancer Activity
The piperazine scaffold is also a key component in a number of anticancer agents.[10] For

instance, Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a

piperazine ring that is crucial for its binding to the ATP-binding pocket of the Bcr-Abl protein.

Table 3: In Vitro Anticancer Activity (IC50, µM) of select Piperazine Derivatives

Compound Cell Line IC50 (µM)

Compound 3n (Alepterolic acid

derivative)
MDA-MB-231 (Breast Cancer) 5.55

Thiazolinylphenyl-piperazine

21
MCF-7 (Breast Cancer) <25

Vindoline-piperazine conjugate

23
MDA-MB-468 (Breast Cancer) 1.00

Vindoline-piperazine conjugate

25
HOP-92 (Lung Cancer) 1.35

Source:[10][11][12][13]

Antimicrobial Activity
Piperazine derivatives have demonstrated broad-spectrum antimicrobial activity against

bacteria, fungi, and parasites.[14][15][16] The anthelmintic properties of piperazine itself are

well-established, where it acts by paralyzing parasites, leading to their expulsion from the host.

[17]

Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of select Piperazine Derivatives
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Compound S. aureus E. coli C. albicans

Chalcone-piperazine

derivative
- - 2.22

RL-308 4 - -

RL-328 - - -

N,N′-Bis(1,3,4-

thiadiazole)-

piperazine

8 16 32

Source:[15][16][18]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for assessing the antimicrobial efficacy of

piperazine derivatives.[19]

1. Preparation of Materials:

Test compounds (piperazine derivatives) dissolved in a suitable solvent (e.g., DMSO).

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Mueller-Hinton Broth (MHB).

Sterile 96-well microtiter plates.

Positive control (standard antibiotic, e.g., Gentamicin).

Negative control (MHB alone).

2. Inoculum Preparation:
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Culture bacteria overnight on Mueller-Hinton Agar (MHA).

Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland

standard (approximately 1.5 x 10^8 CFU/mL).

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x

10^5 CFU/mL in the test wells.

3. MIC Assay Procedure:

Add 100 µL of MHB to each well of a 96-well plate.

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold

dilutions across the plate.

Add 100 µL of the prepared bacterial inoculum to each well.

Incubate the plate at 37°C for 18-24 hours.

The MIC is the lowest concentration of the compound that completely inhibits visible

bacterial growth.

4. MBC Assay Procedure:

From the wells showing no visible growth in the MIC assay, subculture a small aliquot (e.g.,

10 µL) onto fresh MHA plates.

Incubate the plates at 37°C for 18-24 hours.

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial

count.
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Workflow for MIC and MBC Determination.

FDA-Approved Drugs Featuring the Piperazine
Moiety
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The prevalence of the piperazine ring in clinically used drugs underscores its importance in

drug design. A wide range of FDA-approved medications across various therapeutic areas

contain this versatile scaffold.[20][21][22]

Table 5: Select FDA-Approved Drugs Containing a Piperazine Moiety

Drug Name Therapeutic Area
Mechanism of
Action

Key
Pharmacokinetic
Parameters

Imatinib Anticancer

Tyrosine kinase

inhibitor (Bcr-Abl, c-

KIT, PDGFR)

T½: ~18h;

Metabolism: CYP3A4

Aripiprazole Antipsychotic

Partial agonist at D2

and 5-HT1A

receptors; antagonist

at 5-HT2A receptors

T½: ~75h;

Metabolism: CYP2D6,

CYP3A4

Ciprofloxacin Antibiotic

DNA gyrase and

topoisomerase IV

inhibitor

T½: ~4h; Excretion:

Renal

Cetirizine Antihistamine
Histamine H1 receptor

antagonist

T½: ~8.3h; Excretion:

Renal

Sildenafil Erectile Dysfunction PDE5 inhibitor
T½: ~4h; Metabolism:

CYP3A4, CYP2C9

Vortioxetine Antidepressant

Serotonin reuptake

inhibitor; 5-HT

receptor modulator

T½: ~66h;

Metabolism: CYP2D6

Gilteritinib Anticancer
FLT3 tyrosine kinase

inhibitor

T½: 45-159h;

Metabolism: CYP3A4

T½ = Half-life. Data compiled from multiple sources and may vary.

Conclusion
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The piperazine moiety is a remarkably versatile and valuable scaffold in the design and

development of bioactive molecules. Its favorable physicochemical properties contribute to

improved pharmacokinetic profiles, while its structural adaptability allows for the fine-tuning of

pharmacological activity across a diverse range of therapeutic targets. The continued

exploration of novel piperazine derivatives holds significant promise for the discovery of next-

generation therapeutics to address unmet medical needs. This guide provides a foundational

understanding for researchers and drug development professionals seeking to leverage the

unique attributes of the piperazine core in their quest for innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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